![molecular formula C6H9NO B3361766 (S)-5-Vinylpyrrolidin-2-one CAS No. 93288-23-4](/img/structure/B3361766.png)
(S)-5-Vinylpyrrolidin-2-one
Overview
Description
Typically, the description of a chemical compound includes its molecular formula, structural formula, and other identifiers such as CAS number, PubChem ID, etc. It may also include the compound’s appearance, odor, and other physical characteristics .
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, use of catalysts, reaction conditions, etc .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, etc., are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, reactivity, etc .Scientific Research Applications
Chemical Synthesis
(S)-5-Vinylpyrrolidin-2-one has been used in chemical synthesis processes. For instance, it serves as a 3-Aminopropyl Carbanion Equivalent in the synthesis of substituted 1-Pyrrolines, which are important in the formation of various chemical compounds (Sorgi et al., 2003).
Chromatographic Separations
This compound plays a crucial role in chromatography. A study demonstrated its use in the preparative-scale separation of enantiomers using Chiralcel OD as a chiral stationary phase. This highlights its significance in separating and analyzing different isomers of compounds (Camacho-Torralba & Vigh, 1995).
Polymer Research
(S)-5-Vinylpyrrolidin-2-one is valuable in polymer research. It has been used in creating functionalized polyvinylpyrrolidin-2-one derivatives. These derivatives are responsive to stimuli and have potential applications in exchanging reactions with bioactive peptides (Bencini et al., 2006).
Organic Synthesis
It is also used in organic synthesis, such as in the copper-catalyzed carboamination of vinylarenes. This process is valuable for producing bioactive compounds and involves complex chemical reactions (Um & Chemler, 2016).
Radiation Chemistry
In radiation chemistry, the effects of γ-radiation on N-vinylpyrrolidin-2-one and its homopolymer have been studied. This research provides insights into the polymerization mechanisms and molecular behaviors under radiation (Davis & Senogles, 1981).
Copolymer Synthesis
(S)-5-Vinylpyrrolidin-2-one is used in synthesizing copolymers. For example, its reactivity ratios with 1-vinylpyrrolidin-2-one have been determined, contributing to the development of copolymers with specific properties (Bencini et al., 2005).
Hydrolysis Studies
The kinetics and mechanism of its acid-catalyzed hydrolysis have been a subject of study, providing valuable chemical insight and aiding in the understanding of its behavior in different chemical environments (Senogles & Thomas, 1980).
Catalytic Applications
It has applications in catalytic processes, such as in the Gold(I)-catalyzed enantioselective hydroamination of N-allenyl carbamates, highlighting its role in producing specific organic compounds with high selectivity (Zhang et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5S)-5-ethenylpyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-5-3-4-6(8)7-5/h2,5H,1,3-4H2,(H,7,8)/t5-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVDXEVJHXWJAE-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCC(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1CCC(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93288-23-4 | |
Record name | 5-Vinyl-2-pyrrolidinone, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093288234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-VINYL-2-PYRROLIDINONE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41789TBS3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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